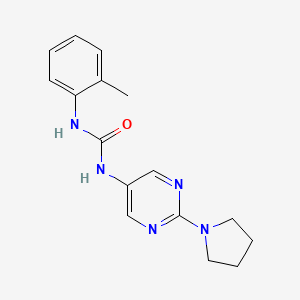

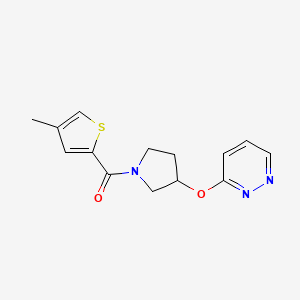

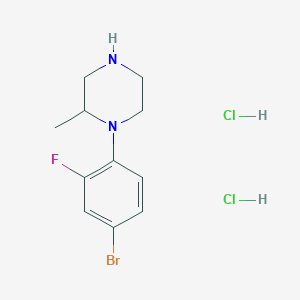

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea, also known as PPU, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PPU is a urea derivative that has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs).

Applications De Recherche Scientifique

Supramolecular Chemistry and Receptor Design

A significant application of related urea compounds is in the development of supramolecular complexes through self-assembly, leveraging their ability to form highly stable hydrogen-bonded adducts. This property is utilized in designing chemical and biological receptors, exemplified by the use of 2,6-bis(2-benzimidazolyl)pyridine receptors for urea recognition. These receptors exploit imine nitrogen and cavity interactions for binding, demonstrating unique designs for chemical and biological recognition (Chetia & Iyer, 2006).

Molecular Probing and RNA Research

Pyrrolo-C (PC) serves as a fluorescent analog of cytidine in RNA research, maintaining Watson-Crick base-pairing capabilities with guanine (G). Its red-shifted absorbance allows for selective excitation in the presence of natural nucleosides, making it a potent site-specific probe for studying RNA structure, dynamics, and function. This application highlights the importance of such compounds in understanding RNA and its associated processes (Tinsley & Walter, 2006).

Nucleotide Analog Synthesis

The synthesis of pyrrolidin-1-yl derivatives of pyrimidines and purines, serving as analogs to 2′,3′-dideoxynucleotides, represents another crucial application. These compounds, incorporating phosphonomethoxy groups as phosphate mimics, are pivotal in nucleoside and nucleotide analog research, contributing to our understanding of nucleic acid biology and providing pathways for therapeutic development (Harnden, Jarvest, & Parratt, 1992).

Fluorescent Sensing and Acid Binding

Fluorescent pyrid-2-yl ureas have been developed for the recognition and binding of carboxylic acids, demonstrating the versatility of urea derivatives in sensor technology. These compounds shift fluorescence upon interaction with strong organic acids, facilitating the study of molecular interactions through fluorescent signaling (Jordan et al., 2010).

Heterocyclic Chemistry and Drug Discovery

Urea derivatives play a critical role in the synthesis and characterization of heterocyclic compounds, which are essential in drug discovery and development. For instance, the discovery of potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinase showcases the application of N-aryl-N'-pyrimidin-4-yl ureas in medicinal chemistry, highlighting their potential as anticancer agents (Guagnano et al., 2011).

Propriétés

IUPAC Name |

1-(2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-12-6-2-3-7-14(12)20-16(22)19-13-10-17-15(18-11-13)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEYZVDPQWNGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)

![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)